Bleomycin

説明

特性

IUPAC Name |

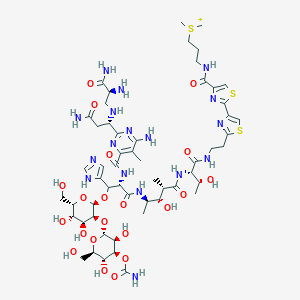

3-[[2-[2-[2-[[(2S,3R)-2-[[(2S,3S,4R)-4-[[(2S,3R)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[3-[4-carbamoyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carbonyl]amino]propyl-dimethylsulfanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H83N17O21S3/c1-20-33(69-46(72-44(20)58)25(12-31(57)76)64-13-24(56)45(59)82)50(86)71-35(41(26-14-61-19-65-26)91-54-43(39(80)37(78)29(15-73)90-54)92-53-40(81)42(93-55(60)88)38(79)30(16-74)89-53)51(87)66-22(3)36(77)21(2)47(83)70-34(23(4)75)49(85)63-10-8-32-67-28(18-94-32)52-68-27(17-95-52)48(84)62-9-7-11-96(5)6/h14,17-19,21-25,29-30,34-43,53-54,64,73-75,77-81H,7-13,15-16,56H2,1-6H3,(H13-,57,58,59,60,61,62,63,65,66,69,70,71,72,76,82,83,84,85,86,87,88)/p+1/t21-,22+,23+,24-,25-,29?,30?,34-,35-,36-,37?,38?,39?,40?,41-,42?,43?,53?,54?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYVAGSVQBOHSSS-WXFSZRTFSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCC[S+](C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N=C(N=C1N)[C@H](CC(=O)N)NC[C@@H](C(=O)N)N)C(=O)N[C@@H]([C@H](C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)N[C@H](C)[C@H]([C@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCC[S+](C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H84N17O21S3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

9041-93-4 (sulfate (salt)) | |

| Record name | Bleomycin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011056067 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

1415.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Bleomycin appears as colorless or yellowish powder. Possible bluish color depending on copper content. (NTP, 1992), Solid | |

| Record name | BLEOMYCIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19884 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bleomycin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014435 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble (NTP, 1992), Soluble, Colorless or yellowish powder which becomes bluish depending on copper content. Very sol in water, methanol; practically insol in acetone, ethyl acetate, butyl acetate, ether; slightly sol in ethanol. /Bleomycins/, HIGHLY SOL IN WATER & METHANOL; SPARINGLY SOL IN ALC; INSOL IN ACETONE & ETHYL ACETATE; CREAM-COLORED POWDER OR SOFT, FLUFFY LUMPS. /SULFATE SALT/, Freely soluble in water., Sol in water and methanol but insol in acetone and ether., 2.82e-02 g/L | |

| Record name | BLEOMYCIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19884 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bleomycin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00290 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BLEOMYCIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3208 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Bleomycin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014435 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Colorless to yellow powder | |

CAS No. |

11056-06-7 | |

| Record name | BLEOMYCIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19884 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bleomycin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011056067 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bleomycin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00290 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BLEOMYCIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3208 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Bleomycin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014435 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

71 °C | |

| Record name | Bleomycin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00290 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bleomycin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014435 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Bleomycin mechanism of action DNA cleavage

An In-Depth Technical Guide to the Core Mechanism of Bleomycin-Induced DNA Cleavage

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (BLM), a glycopeptide antibiotic isolated from Streptomyces verticillus, is a potent chemotherapeutic agent whose cytotoxic effects are primarily attributed to its ability to induce sequence-selective single- and double-strand breaks in DNA.[1][2][3] This guide provides a detailed technical overview of the molecular mechanisms underpinning this compound's action on DNA. It covers the essential activation process involving metal cofactors and molecular oxygen, the intricate chemistry of DNA strand scission, the resulting cleavage products, and the sequence specificity of these events. Furthermore, this document includes quantitative data on cleavage efficiency, detailed protocols for key analytical experiments, and visualizations of the core pathways and workflows.

The Activation of this compound: Formation of the DNA-Cleaving Species

The antitumor activity of this compound is entirely dependent on its chelation with a metal cofactor, most notably iron, and its subsequent activation by molecular oxygen.[2][4] The process is a multi-step cascade that transforms the relatively inert drug into a highly reactive pseudoenzyme capable of oxidative DNA damage.[1][5]

-

Chelation of Ferrous Iron (Fe(II)) : The process begins with the binding of a ferrous iron (Fe(II)) ion to the β-aminoalanine, pyrimidine, and imidazole (B134444) domains of the this compound molecule, forming the BLM-Fe(II) complex.[2][6]

-

Oxygen Binding and Reduction : In the presence of molecular oxygen (O₂), the BLM-Fe(II) complex undergoes a one-electron oxidation. This step forms a transient BLM-Fe(III)-superoxide (O₂•⁻) intermediate.[2][7]

-

Formation of the Activated Complex : This intermediate is then reduced by a second electron, typically from a cellular reducing agent like a thiol or simply another molecule of BLM-Fe(II), and protonated to form the key active species: a hydroperoxo-Fe(III) complex, often referred to as "activated this compound" (BLM-Fe(III)-OOH).[8][9] This activated complex is the ultimate agent responsible for DNA cleavage.[10][11] It has a short half-life, decaying rapidly in the absence of a DNA substrate.[9]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | C55H84N17O21S3+ | CID 5360373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Augmentation of this compound-induced DNA damage in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. Oxidative Toxicology of this compound: Role of the Extracellular Redox Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The Interaction of the Metallo-Glycopeptide Anti-Tumour Drug this compound with DNA [mdpi.com]

- 10. Activated this compound. A transient complex of drug, iron, and oxygen that degrades DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. einstein.elsevierpure.com [einstein.elsevierpure.com]

An In-depth Technical Guide to the Chemical Structure and Properties of Bleomycin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bleomycin is a complex glycopeptide antibiotic isolated from the bacterium Streptomyces verticillus.[1][2] It is a clinically significant antineoplastic agent used in the treatment of various malignancies, including Hodgkin's lymphoma, testicular cancer, and squamous cell carcinomas.[3] Its therapeutic efficacy stems from its ability to induce sequence-specific single- and double-stranded breaks in DNA, leading to cell cycle arrest and apoptosis.[4][5] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of this compound, along with detailed experimental protocols for its analysis and characterization.

Chemical Structure

This compound is not a single compound but a mixture of structurally related glycopeptides. The clinically used formulation, this compound sulfate (B86663), is primarily composed of this compound A2 and this compound B2.[2] The general structure of this compound consists of several key domains: a metal-binding domain, a DNA-binding domain (bithiazole tail), and a carbohydrate moiety (gulose and mannose). The different forms of this compound vary in their terminal amine substituent.

This compound A2: The terminal amine is a (3-aminopropyl)dimethylsulfonium group. This compound B2: The terminal amine is a (4-aminobutyl)guanidinium group.

The biosynthesis of the this compound aglycone is a complex process involving a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) enzymatic machinery.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its main components is presented in the tables below.

Table 1: General Properties of this compound

| Property | Value |

| Appearance | Colorless to yellowish powder[6] |

| Melting Point | 200-204 °C (with decomposition)[7] |

| Storage Temperature | 2-8 °C[7][8] |

Table 2: Properties of this compound A2

| Property | Value |

| Molecular Formula | C₅₅H₈₄N₁₇O₂₁S₃ |

| Molecular Weight | 1415.55 g/mol [9] |

| pKa (Secondary Amine) | 3.68 ± 0.05[8] |

| pKa (Imidazole) | 5.29 ± 0.03[8] |

| pKa (Primary Amine) | 8.23 ± 0.19[8] |

Table 3: Properties of this compound B2

| Property | Value |

| Molecular Formula | C₅₅H₈₁N₁₉O₂₁S₂ |

| Molecular Weight | 1407 g/mol [8] |

Table 4: Solubility of this compound Sulfate

| Solvent | Solubility |

| Water | Freely soluble (20 mg/mL)[6][8] |

| Methanol (B129727) | Soluble[6] |

| Ethanol | Slightly soluble[6] |

| Acetone | Insoluble[6] |

| Ether | Insoluble[6] |

Table 5: Spectroscopic Properties of this compound Sulfate

| Property | Value |

| UV Absorbance Maxima (in water) | 244-248 nm and 289-294 nm[8] |

Mechanism of Action and Signaling Pathways

The primary mechanism of action of this compound involves the oxidative cleavage of DNA. This process is initiated by the binding of this compound to a metal ion, typically iron(II), forming an activated complex. This complex then intercalates into DNA, with the bithiazole tail binding in the minor groove. In the presence of molecular oxygen and a reducing agent, the activated this compound-iron complex generates reactive oxygen species (ROS), such as superoxide (B77818) and hydroxyl radicals. These highly reactive species attack the deoxyribose backbone of DNA, leading to both single- and double-strand breaks.[3][4]

The DNA damage induced by this compound triggers a cellular DNA damage response (DDR). This response involves the activation of various signaling pathways that can lead to cell cycle arrest, DNA repair, or apoptosis. A key player in this response is the tumor suppressor protein p53. Upon DNA damage, p53 is activated and can induce the expression of proteins like p21, which leads to cell cycle arrest, providing time for DNA repair. If the damage is too extensive, p53 can trigger the intrinsic apoptotic pathway.[10][11] this compound has also been shown to induce the extrinsic apoptotic pathway through the upregulation of death receptors and activation of caspase-8.[4][12]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the analysis and characterization of this compound.

HPLC Analysis of this compound

Objective: To separate and quantify the major components (A2 and B2) of a this compound sulfate mixture.

Methodology:

-

Column: A reversed-phase C18 column (e.g., µBondapak C18, 250mm x 4.6mm, 5µm) is typically used.[13][14]

-

Mobile Phase: A gradient elution is employed.

-

Mobile Phase A: Aqueous solution of an ion-pairing agent such as 0.005 M 1-pentanesulfonic acid or sodium hexane (B92381) sulfonate, with the pH adjusted to 4.3.[13][14]

-

Mobile Phase B: Methanol or a mixture of methanol and acetonitrile.[13][14]

-

-

Gradient: A linear gradient from a lower to a higher concentration of Mobile Phase B is used to elute the this compound components. For example, a gradient of 10-40% methanol over a specified time.[13]

-

Flow Rate: A typical flow rate is around 1.0 mL/min.

-

Detection: UV detection at 254 nm is commonly used.[14]

-

Quantification: The concentration of each component is determined by comparing the peak area to that of a known standard.

Mass Spectrometry Analysis of this compound

Objective: To confirm the identity and determine the molecular weight of this compound components.

Methodology:

-

Ionization Source: Electrospray ionization (ESI) is commonly used due to the polar and non-volatile nature of this compound.

-

Mass Analyzer: Quadrupole, time-of-flight (TOF), or ion trap mass analyzers can be used.[15]

-

Sample Preparation: Due to the complexity of biological matrices, solid-phase extraction (SPE) or liquid-liquid extraction may be necessary for sample cleanup.[6][15] For improved sensitivity and selectivity, copper can be added to the sample to form a this compound-copper complex prior to analysis.[15]

-

LC-MS/MS: For complex samples, coupling liquid chromatography (LC) with tandem mass spectrometry (MS/MS) provides enhanced separation and specificity. Hydrophilic interaction liquid chromatography (HILIC) is often preferred for the separation of the highly polar this compound analogs.[1][6]

-

Data Analysis: The mass-to-charge ratio (m/z) of the parent ions and their fragmentation patterns are analyzed to identify the different this compound components.

NMR Spectroscopy of this compound

Objective: To elucidate the three-dimensional structure of this compound and its interactions with other molecules.

Methodology:

-

Spectrometer: High-field NMR spectrometers (e.g., 500 MHz or higher) are required to resolve the complex proton and carbon spectra of this compound.[16]

-

Solvent: Deuterated water (D₂O) is a common solvent for NMR analysis of this compound.[7][16]

-

Techniques:

-

1D NMR: ¹H and ¹³C NMR spectra are used to identify the chemical shifts of individual atoms.

-

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) are employed to establish through-bond and through-space connectivities between protons, respectively, which is crucial for assigning resonances and determining the conformation of the molecule.[16]

-

-

Data Analysis: The chemical shifts, coupling constants, and NOE cross-peaks are analyzed to build a three-dimensional model of the this compound molecule.

In Vitro DNA Cleavage Assay

Objective: To assess the DNA-damaging activity of this compound.

Methodology:

-

Substrate: Supercoiled plasmid DNA (e.g., pUC18) is commonly used as the substrate.[17]

-

Reaction Mixture: The reaction typically contains the plasmid DNA, this compound, a source of Fe(II) (e.g., ferrous ammonium (B1175870) sulfate), and a reducing agent in a suitable buffer (e.g., HEPES).[17][18]

-

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37°C) for a specific time.

-

Quenching: The reaction is stopped by adding a chelating agent like EDTA or a loading buffer containing a dye.[17]

-

Analysis: The different forms of the plasmid DNA (supercoiled, relaxed circular, and linear) are separated by agarose (B213101) gel electrophoresis.

-

Visualization and Quantification: The DNA bands are visualized by staining with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green) and quantified using densitometry. The extent of DNA cleavage is determined by the decrease in the supercoiled form and the increase in the relaxed and linear forms.

Cell Viability (MTT) Assay

Objective: To determine the cytotoxic effect of this compound on cultured cells.

Methodology:

-

Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Treatment: The cells are treated with various concentrations of this compound and incubated for a specific period (e.g., 24, 48, or 72 hours).

-

MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for a few hours.[19][20]

-

Formazan (B1609692) Solubilization: The formazan crystals formed by viable cells are dissolved by adding a solubilizing agent (e.g., DMSO or a solution of SDS in HCl).[19]

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of around 570 nm.[20]

-

Data Analysis: The cell viability is expressed as a percentage of the untreated control, and the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%) can be calculated.

Conclusion

This compound remains a cornerstone of combination chemotherapy for several types of cancer. Its complex chemical structure and unique mechanism of action, centered on metal-catalyzed DNA cleavage, continue to be areas of active research. A thorough understanding of its chemical properties, biological activities, and the analytical methods for its characterization is essential for researchers and clinicians working to optimize its therapeutic use and develop novel anticancer agents. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for professionals in the field of drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. go.drugbank.com [go.drugbank.com]

- 3. What is the mechanism of this compound A5 Hydrochloride? [synapse.patsnap.com]

- 4. What is the mechanism of this compound Sulfate? [synapse.patsnap.com]

- 5. Mechanistic studies on this compound-mediated DNA damage: multiple binding modes can result in double-stranded DNA cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantitative analysis of trace-level this compound in complex matrices: Application to in vitro electrochemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Proton nuclear magnetic resonances study of this compound in aqueous solution. Assignment of resonances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Carbon-13 N.M.R. study of this compound-A2 protonation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound administered by laser-assisted drug delivery or intradermal needle-injection results in distinct biodistribution patterns in skin: in vivo investigations with mass spectrometry imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Role of p53 in this compound-Induced DNA Damage in the Lung: A Comparative Study with the Small Intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. atsjournals.org [atsjournals.org]

- 12. This compound induces the extrinsic apoptotic pathway in pulmonary endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. High-performance liquid chromatographic determination of components of this compound preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. "Quantitative Analysis of this compound in Rat Plasma by LC-MS/MS" by Huawen Li [engagedscholarship.csuohio.edu]

- 16. Complete assignment of the 500 MHz 1H-NMR spectra of this compound A2 in H2O and D2O solution by means of two-dimensional NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. This compound-induced DNA cleavage: studies in vitro and in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. merckmillipore.com [merckmillipore.com]

- 20. MTT assay protocol | Abcam [abcam.com]

Streptomyces verticillus: A Technical Guide to Bleomycin Production

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Streptomyces verticillus as the source of the clinically significant anticancer agent, bleomycin. This document details the biosynthesis, fermentation, extraction, and quantification of this compound, offering structured data and detailed experimental protocols for research and development purposes.

Introduction

This compound is a glycopeptide antibiotic complex produced by the Gram-positive soil bacterium, Streptomyces verticillus.[1] First discovered in the 1960s, it has become a vital component of combination chemotherapy regimens for various malignancies, including squamous cell carcinomas, lymphomas, and testicular cancer. Its mechanism of action involves the induction of DNA strand breaks. The this compound complex consists of several congeners, with this compound A2 and B2 being the most abundant and clinically utilized forms.[1] This guide focuses on the microbiological and biotechnological aspects of producing this potent therapeutic agent.

This compound Biosynthesis

The biosynthesis of the this compound aglycone is a complex process orchestrated by a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) system.[2][3][4] The this compound biosynthetic gene cluster in Streptomyces verticillus ATCC 15003 contains the genes encoding the enzymatic machinery responsible for assembling the peptide-polyketide backbone and subsequent modifications.[3][4]

Biosynthetic Pathway Overview

The assembly of the this compound aglycone begins with the sequential condensation of amino acid precursors by NRPS modules. This is followed by the incorporation of a polyketide unit by a PKS module, and further extension with additional amino acids. The final steps involve glycosylation and other modifications to yield the mature this compound molecule. The regulation of this pathway is intricate, involving various signaling molecules and regulatory proteins.[5]

Caption: Proposed biosynthetic pathway of this compound in S. verticillus.

Quantitative Data on this compound Production

The production of this compound can be significantly influenced by the strain, fermentation conditions, and media composition. Below is a summary of reported this compound yields.

| Strain | Fermentation Medium | This compound A2 Yield (mg/L) | This compound B2 Yield (mg/L) | Total this compound Yield (mg/L) | Reference |

| S. verticillus ATCC 15003 (Wild-Type) | Complex Fermentation Medium | 22.18 ± 3.29 | 38.26 ± 2.36 | 60.44 | [6] |

| S. verticillus OBlmT/ManAB (Engineered) | Medium II with GlcNAc | 61.79 | 36.9 | 98.69 | [5] |

| S. verticillus (Wild-Type) | Production Medium | - | - | 8-10 | [7] |

Experimental Protocols

This section provides detailed methodologies for the cultivation of Streptomyces verticillus and the production and analysis of this compound.

Cultivation of Streptomyces verticillus ATCC 15003

4.1.1. Spore Preparation

-

Prepare ISP4 medium supplemented with 0.05% yeast extract and 0.1% tryptone.

-

Streak S. verticillus spores onto the agar (B569324) surface.

-

Incubate at 28-30°C for 7-10 days until sporulation is observed.[7]

-

Harvest spores by gently scraping the agar surface with a sterile loop in the presence of sterile water.

-

Filter the spore suspension through sterile cotton wool to remove mycelial fragments.

-

Centrifuge the spore suspension, wash the spores with sterile water, and resuspend in a 20% glycerol (B35011) solution for long-term storage at -80°C.

4.1.2. Inoculum Preparation

-

Inoculate a 250 mL baffled flask containing 50 mL of seed medium with a loopful of spores or 1 mL of spore suspension.[7]

-

Incubate at 28°C on a rotary shaker at 250 rpm for 48 hours.[7]

This compound Fermentation

4.2.1. Shake Flask Fermentation

-

Inoculate 5 mL of the seed culture into a 250 mL baffled flask containing 50 mL of production medium.[7]

-

Incubate at 28°C on a rotary shaker at 250 rpm for 6-8 days.[7]

4.2.2. Bioreactor Fermentation (Fed-Batch)

-

Inoculate the bioreactor containing the initial batch medium with a 10% (v/v) seed culture.

-

Maintain the temperature at 28-30°C.

-

Control the pH using a step-wise profile, with adjustments every 24 hours to optimize production.

-

Implement a fed-batch strategy to avoid substrate inhibition by high concentrations of the carbon source.

Extraction and Purification of this compound

4.3.1. Broth Clarification

-

At the end of the fermentation, harvest the broth and centrifuge to remove the mycelial biomass.

-

Collect the supernatant containing the secreted this compound.

4.3.2. Cation Exchange Chromatography

-

Adjust the pH of the clarified broth to a range of 4.0-6.5.

-

Load the broth onto a column packed with a cation exchange resin such as Amberlite IRC-50.

-

Wash the column with a suitable buffer to remove unbound impurities.

-

Elute the bound this compound using a buffer with a higher ionic strength or a pH gradient.

Quantitative Analysis by HPLC

4.4.1. Sample Preparation

-

Collect a sample of the fermentation broth or purified fraction.

-

Centrifuge to remove any particulate matter.

-

For plasma samples, perform protein precipitation using methanol (B129727) (1 part plasma to 2 parts methanol), vortex, and centrifuge.[8]

-

Filter the supernatant through a 0.22 µm syringe filter before injection.[8]

4.4.2. HPLC Conditions

| Parameter | Value |

| Column | µBondapak C18 |

| Mobile Phase | Linear gradient of 10-40% methanol in aqueous 0.005 M 1-pentanesulfonic acid, pH 4.3 |

| Flow Rate | 1 mL/min |

| Detection | UV at 295 nm |

| Injection Volume | 20 µL |

| Column Temperature | 40°C |

Workflow and Logical Relationships

The following diagrams illustrate the key workflows in this compound production and analysis.

Caption: Overall workflow for this compound production from S. verticillus.

Caption: Workflow for the quantitative analysis of this compound by HPLC.

References

- 1. High-performance liquid chromatographic determination of components of this compound preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The biosynthetic gene cluster for the anticancer drug this compound from Streptomyces verticillus ATCC15003 as a model for hybrid peptide-polyketide natural product biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The biosynthetic gene cluster for the antitumor drug this compound from Streptomyces verticillus ATCC15003 supporting functional interactions between nonribosomal peptide synthetases and a polyketide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cloning and characterization of the this compound biosynthetic gene cluster from Streptomyces verticillus ATCC15003 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enhancement of this compound production in Streptomyces verticillus through global metabolic regulation of N-acetylglucosamine and assisted metabolic profiling analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enhancement of this compound production in Streptomyces verticillus through global metabolic regulation of N-acetylglucosamine and assisted metabolic profiling analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In Vivo Manipulation of the this compound Biosynthetic Gene Cluster in Streptomyces verticillus ATCC15003 Revealing New Insights into Its Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. files.core.ac.uk [files.core.ac.uk]

The Crucial Interplay of Iron and Oxygen in Bleomycin-Mediated DNA Scission: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delineates the fundamental roles of iron and oxygen in the mechanism of DNA strand scission induced by the glycopeptide antibiotic, bleomycin. The cytotoxic effects of this compound, a potent chemotherapeutic agent, are primarily attributed to its ability to cause both single- and double-strand breaks in DNA, a process critically dependent on the presence of a metal cofactor, molecular oxygen, and a reducing agent.[1][2] This document provides a comprehensive overview of the activation process, the chemistry of DNA cleavage, relevant experimental protocols, and quantitative data to facilitate a deeper understanding for researchers in oncology and drug development.

Activation of this compound: Formation of the DNA-Cleaving Complex

The journey of this compound from a relatively benign molecule to a potent DNA-cleaving agent is a multi-step process initiated by the chelation of a ferrous iron (Fe(II)) ion.[1] The pyrimidine, imidazole, and β-aminoalanine moieties of the this compound molecule are primarily responsible for coordinating with the iron ion, forming the this compound-Fe(II) complex.[1][3]

In the presence of molecular oxygen (O₂), this complex undergoes a one-electron oxidation, yielding a transient this compound-Fe(III)-superoxide (O₂⁻) intermediate.[1] A subsequent one-electron reduction, often facilitated by cellular reducing agents like thiols, leads to the formation of the critical, activated species: a hydroperoxo-Fe(III) complex, often denoted as BLM-Fe(III)-OOH.[1][4] This "activated this compound" is the ultimate DNA-cleaving agent.[1][4][5][6] Electron paramagnetic resonance (EPR) studies have been instrumental in characterizing the Fe(III) state and the presence of bound oxygen in this activated complex.[7]

The activation pathway can be visualized as follows:

The Chemistry of DNA Strand Scission

Once activated, the this compound-Fe(III)-OOH complex binds to DNA. This interaction is primarily mediated by the bithiazole tail of the this compound molecule, which intercalates into the DNA minor groove, and electrostatic interactions between the positively charged terminus of the drug and the negatively charged phosphate (B84403) backbone of DNA.[3][8] this compound exhibits a preference for cleaving DNA at 5'-GC and 5'-GT sequences.[9]

The core of the DNA cleavage mechanism is the abstraction of a hydrogen atom from the C-4' position of the deoxyribose sugar by the activated this compound complex.[1][4] This is considered the rate-determining step in the cleavage process.[1] The resulting C-4' radical on the deoxyribose can then follow two primary degradation pathways, depending on the local oxygen concentration.

Oxygen-Dependent Pathway: In the presence of abundant oxygen, the C-4' radical reacts with O₂ to form a C-4' peroxyl radical. This intermediate undergoes a series of rearrangements leading to the cleavage of the C-3'–C-4' bond of the deoxyribose, which results in a direct DNA strand break.[10] This pathway generates a 3'-phosphoglycolate and a 5'-phosphate at the termini of the cleaved strand, along with the release of a base propenal.[4]

Oxygen-Independent Pathway: In an anaerobic environment, the C-4' radical can be oxidized, leading to the formation of a 4'-oxidized abasic site.[4] This lesion is alkali-labile and can lead to a strand break upon subsequent base treatment.[10]

The chemical pathways of this compound-induced DNA strand cleavage are illustrated below:

Quantitative Data on this compound-Mediated DNA Scission

The efficiency and characteristics of this compound-induced DNA cleavage can be quantified. The following tables summarize key quantitative parameters from various studies.

| Parameter | Value | Conditions | Reference |

| Kinetics of DNA Damage | |||

| Half-life of activated this compound | 5.2 minutes | 0°C, pH 7.8, in the absence of DNA | [11] |

| Onset of DNA repair | ~15 minutes | In mammalian cells after initiation of treatment | [12] |

| This compound Concentration for DNA Damage | |||

| Effective concentration for marked DNA damage | 1-5 µg/ml | In mammalian cells with short treatment (5-15 min) | [12] |

| Measurable cell wall damage in S. cerevisiae | 3.3 x 10⁻⁷ M | 20-minute incubation | [13] |

| DNA Cleavage Ratios | |||

| Single-strand breaks (ss) to double-strand breaks (ds) ratio for BLM A2 | 3.4:1 | Using [³²P]-hairpin DNA | [2] |

| ss:ds ratio for BLM A5 | 3.1 ± 0.3:1 | Using [³²P]-hairpin DNA | [2] |

| ss:ds ratio for CD-BLM (cyclodextrin-attached) | 6.7 ± 1.2:1 | Using [³²P]-hairpin DNA | [2] |

| ss:ds ratio for BLM A2 | 7.3:1 | Supercoiled plasmid relaxation assay | [2] |

| ss:ds ratio for BLM A5 | 5.8:1 | Supercoiled plasmid relaxation assay | [2] |

| ss:ds ratio for CD-BLM | 2.8:1 | Supercoiled plasmid relaxation assay | [2] |

| Binding Constants | |||

| Fe(II) complex with DPA-Bpy (this compound mimic) to calf thymus DNA (Kb) | 5.53 x 10⁵ M⁻¹ | Fluorescence spectroscopy | [14] |

Experimental Protocols for Studying this compound-Induced DNA Damage

Several well-established assays are employed to investigate the mechanism and efficiency of this compound-mediated DNA cleavage.

Plasmid DNA Relaxation Assay

This assay is used to quantify both single- and double-strand DNA breaks by observing the conversion of supercoiled plasmid DNA to its relaxed and linear forms.[1]

Methodology:

-

Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322 or pUC18) with varying concentrations of this compound in a suitable buffer (e.g., 50 mM HEPES, pH 7.5).[2]

-

Activation: Activate this compound by adding an equimolar concentration of a ferrous iron salt (e.g., Fe(NH₄)₂(SO₄)₂).[2] A reducing agent, such as dithiothreitol, can also be included.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 4°C or 37°C) for a defined period (e.g., 10 minutes).[2]

-

Quenching: Stop the reaction by adding a chelating agent like EDTA, which sequesters the iron ions.[1] A loading buffer containing glycerol (B35011) is also added.[2]

-

Electrophoresis: Separate the different topological forms of the plasmid DNA (supercoiled, relaxed circular, and linear) by agarose (B213101) gel electrophoresis.

-

Visualization and Quantification: Stain the gel with an intercalating dye (e.g., ethidium (B1194527) bromide) and visualize the DNA bands under UV light. The amount of each DNA form is quantified using densitometry. The conversion of supercoiled to relaxed circular DNA indicates single-strand breaks, while the formation of linear DNA signifies double-strand breaks.[1]

³²P-End-Labeled DNA Cleavage Assay

This high-resolution method allows for the precise determination of DNA cleavage sites at the nucleotide level.[1]

Methodology:

-

DNA Labeling: A specific DNA fragment of a known sequence is labeled at either the 5' or 3' end with ³²P.

-

Reaction: The radiolabeled DNA is incubated with this compound and its cofactors (Fe(II) and a reducing agent) as described in the plasmid relaxation assay.

-

Denaturation and Electrophoresis: The reaction products are denatured and separated by high-resolution denaturing polyacrylamide gel electrophoresis. A sequencing ladder (e.g., Maxam-Gilbert or Sanger sequencing) of the same DNA fragment is run alongside the samples.[1]

-

Autoradiography: The gel is exposed to a phosphor screen or X-ray film to visualize the radioactive DNA fragments.

-

Analysis: The positions of the cleavage products are compared to the sequencing ladder to identify the exact nucleotide(s) where cleavage occurred.[1]

Comet Assay (Single-Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Methodology:

-

Cell Treatment: Treat cultured cells with varying concentrations of this compound for a defined period.

-

Cell Embedding: Embed the treated cells in a low-melting-point agarose on a microscope slide.

-

Lysis: Lyse the cells with a detergent solution to remove membranes and cytoplasm, leaving behind the nuclear material (nucleoids).

-

Alkaline/Neutral Unwinding and Electrophoresis: For detecting single-strand breaks, treat the slides with an alkaline solution to unwind the DNA, followed by electrophoresis. For double-strand breaks, a neutral electrophoresis condition is used.[15]

-

Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., propidium (B1200493) iodide or SYBR Green) and visualize under a fluorescence microscope.

-

Analysis: The extent of DNA damage is quantified by measuring the length and intensity of the "comet tail," which is formed by the migration of fragmented DNA away from the nucleoid.

The general workflow for these key experiments is depicted below:

Concluding Remarks

The intricate mechanism of this compound-induced DNA scission, fundamentally governed by the interplay of iron and oxygen, continues to be a subject of intense research. A thorough understanding of the activation of this compound to its potent DNA-cleaving form and the subsequent chemical reactions with the deoxyribose backbone is paramount for the rational design of novel this compound analogs with enhanced efficacy and reduced toxicity. The experimental frameworks provided herein offer robust methodologies for the continued investigation and characterization of this important class of anticancer agents. The generation of reactive oxygen species by the activated this compound complex underscores the oxidative nature of its cytotoxic mechanism, a feature that is central to its therapeutic action.[16]

References

- 1. benchchem.com [benchchem.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Mechanisms of this compound-induced lung damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The DNA cleavage mechanism of iron-bleomycin. Kinetic resolution of strand scission from base propenal release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Activated this compound. A transient complex of drug, iron, and oxygen that degrades DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. einstein.elsevierpure.com [einstein.elsevierpure.com]

- 8. Molecular dynamics simulations exploring the interaction between DNA and metalated this compound [scirp.org]

- 9. researchgate.net [researchgate.net]

- 10. DNA strand scission by activated this compound group antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. An active intermediate formed in the reaction of this compound-Fe(II) complex with oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The kinetics of DNA damage by this compound in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Oxidative cell wall damage mediated by this compound-Fe(II) in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Spectroscopy, Structure, Biomacromolecular Interactions, and Antiproliferation Activity of a Fe(II) Complex With DPA-Bpy as Pentadentate Ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Oxidative damage, this compound, and gamma radiation induce different types of DNA strand breaks in normal lymphocytes and thymocytes. A comet assay study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Oxidative Toxicology of this compound: Role of the Extracellular Redox Environment - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of Bleomycin: A Technical Guide to its Inhibition of DNA Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted mechanism by which bleomycin, a potent glycopeptide antibiotic, inhibits DNA synthesis and exerts its cytotoxic effects. Through a detailed examination of its molecular interactions, the ensuing cellular responses, and the experimental methodologies used for its study, this document provides a comprehensive resource for professionals in the fields of oncology, molecular biology, and pharmacology.

Executive Summary

This compound's primary mode of action is the induction of DNA strand breaks, which consequently halts DNA replication and triggers a cascade of cellular events leading to cell cycle arrest and, ultimately, apoptosis. This process is initiated by the formation of a metallo-bleomycin complex, which generates reactive oxygen species (ROS) that directly damage the DNA backbone. The cellular response to this damage is complex, involving intricate signaling pathways that sense the DNA lesions and orchestrate the cell's fate. Understanding these mechanisms is crucial for optimizing the therapeutic use of this compound and for the development of novel anticancer agents.

Mechanism of Action: DNA Cleavage

The cytotoxic effects of this compound are intrinsically linked to its ability to cleave DNA. This process is not direct but is mediated by a complex series of events:

-

Chelation of Metal Ions: this compound chelates transition metal ions, most notably iron (Fe²⁺), to form an active metallo-bleomycin complex.[1][2]

-

Generation of Reactive Oxygen Species (ROS): In the presence of molecular oxygen, the this compound-iron complex undergoes a redox cycle, generating superoxide (B77818) and hydroxyl free radicals.[1][2]

-

DNA Strand Scission: These highly reactive oxygen species attack the phosphodiester backbone of DNA, leading to both single-strand breaks (SSBs) and double-strand breaks (DSBs).[3][4] DSBs are considered the most cytotoxic lesions as they are more challenging for the cell to repair.[3][5] The cleavage occurs with some sequence specificity, preferentially at 5'-GC-3' and 5'-GT-3' sequences.[4]

Figure 1: Mechanism of this compound-induced DNA cleavage.

Cellular Response to this compound-Induced DNA Damage

The presence of DNA strand breaks triggers a sophisticated cellular response known as the DNA Damage Response (DDR). This intricate network of signaling pathways aims to repair the damage or, if the damage is too severe, to eliminate the cell through apoptosis.

Cell Cycle Arrest

Upon detecting DNA damage, the cell cycle is halted to prevent the replication of damaged DNA. This compound predominantly induces a G2/M phase arrest.[6][7] This checkpoint is primarily regulated by the ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases, which are activated by DNA double- and single-strand breaks, respectively.

Activated ATM/ATR phosphorylate a cascade of downstream targets, including the checkpoint kinases Chk1 and Chk2. These kinases, in turn, inactivate the Cdc25 phosphatases, which are essential for the activation of cyclin-dependent kinases (CDKs) that drive entry into mitosis. This leads to the accumulation of cells in the G2 phase of the cell cycle.

The tumor suppressor protein p53 also plays a crucial role in the DNA damage response. Activated by ATM/ATR, p53 can induce the expression of p21, a potent inhibitor of CDKs, further reinforcing the cell cycle arrest.[3]

Figure 2: Simplified p53-mediated DNA damage response pathway.

Apoptosis

If the DNA damage induced by this compound is extensive and cannot be repaired, the cell undergoes programmed cell death, or apoptosis. This compound can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[8] The activation of p53 can lead to the upregulation of pro-apoptotic proteins such as Bax, which permeabilize the mitochondrial membrane, leading to the release of cytochrome c and the activation of caspases, the executioners of apoptosis.[8]

Quantitative Data on this compound's Effects

The inhibitory effects of this compound on DNA synthesis and cell viability are dose-dependent and vary across different cell lines.

| Cell Line | IC50 (µg/mL) | Fold Increase in Resistance (Compared to Parental) | Reference |

| ACHN (Parental) | 0.01 | - | [9] |

| ACHN (Resistant Sub-clone 1) | 0.29 | 29 | [9] |

| ACHN (Resistant Sub-clone 2) | 0.74 | 74 | [9] |

| SF (Parental) | ~0.1 | - | [9] |

| SF (Resistant Sub-clone) | ~4.8 | 48 | [9] |

| NT2 (Parental) | ~0.05 | - | [9] |

| NT2 (Resistant Sub-clone) | ~2.4 | 48 | [9] |

| NCCIT (Parental) | ~0.5 | - | [9] |

| NCCIT (Resistant Sub-clone) | ~7.5 | 15 | [9] |

| H322M (Parental) | ~1.0 | - | [9] |

| H322M (Resistant Sub-clone) | ~15 | 15 | [9] |

| MB231 (Parental) | ~1.5 | - | [9] |

| MB231 (Resistant Sub-clone) | ~22.5 | 15 | [9] |

Table 1: IC50 Values of this compound in Various Cancer Cell Lines and their Resistant Sub-clones.

| Cell Line | Treatment | % of Cells in G2/M Phase (Baseline) | % of Cells in G2/M Phase (After 24h this compound) | Reference |

| HOP (Parental) | - | ~15% | ~40% | [9] |

| HOP (Resistant) | - | ~25% | ~35% | [9] |

| NCCIT (Parental) | - | ~20% | ~50% | [9] |

| NCCIT (Resistant) | - | ~30% | ~40% | [9] |

| H322M (Parental) | - | ~18% | ~45% | [9] |

| H322M (Resistant) | - | ~28% | ~38% | [9] |

Table 2: Effect of this compound on Cell Cycle Distribution.

Experimental Protocols

A variety of experimental techniques are employed to study the inhibition of DNA synthesis by this compound.

Measurement of DNA Synthesis Inhibition

³H-Thymidine Incorporation Assay

This classic method directly measures the rate of DNA synthesis by quantifying the incorporation of a radiolabeled nucleoside, ³H-thymidine, into newly synthesized DNA.

Protocol:

-

Cell Culture: Plate cells at a desired density in a multi-well plate and allow them to adhere overnight.

-

This compound Treatment: Treat the cells with varying concentrations of this compound for a specified duration.

-

³H-Thymidine Labeling: Add ³H-thymidine to the culture medium and incubate for a defined period (e.g., 4 hours).

-

Cell Lysis and DNA Precipitation: Lyse the cells and precipitate the DNA using trichloroacetic acid (TCA).

-

Scintillation Counting: Wash the precipitated DNA, solubilize it, and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: The amount of incorporated ³H-thymidine is proportional to the rate of DNA synthesis.

Figure 3: Workflow for the ³H-Thymidine Incorporation Assay.

Detection of DNA Damage

Single-Cell Gel Electrophoresis (Comet Assay)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Protocol:

-

Cell Preparation: Prepare a single-cell suspension from control and this compound-treated cells.

-

Embedding in Agarose (B213101): Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.

-

Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA.

-

Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis chamber with alkaline buffer to unwind the DNA. Apply an electric field to separate the fragmented DNA from the intact DNA.

-

Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize under a fluorescence microscope. Damaged DNA with strand breaks will migrate out of the nucleus, forming a "comet tail."

-

Quantification: The extent of DNA damage is quantified by measuring the length and intensity of the comet tail.

Cell Cycle Analysis

Flow Cytometry

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle.

Protocol:

-

Cell Harvesting: Harvest control and this compound-treated cells.

-

Fixation: Fix the cells in cold ethanol (B145695) to permeabilize the cell membrane.

-

Staining: Stain the cellular DNA with a fluorescent dye that binds stoichiometrically to DNA, such as propidium (B1200493) iodide (PI).

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is directly proportional to the DNA content of the cells.

-

Data Interpretation: The resulting histogram will show distinct peaks corresponding to cells in the G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases.

Apoptosis Detection

Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

Protocol:

-

Cell Harvesting: Collect both adherent and suspension cells from control and this compound-treated cultures.

-

Staining: Resuspend the cells in a binding buffer and stain with FITC-conjugated Annexin V and PI.[10][11] Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a membrane-impermeant dye that only enters cells with compromised membranes (late apoptotic and necrotic cells).

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

-

Data Interpretation:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Conclusion

The inhibition of DNA synthesis by this compound is a complex process initiated by metal-catalyzed DNA strand scission. The resulting DNA damage activates intricate cellular signaling pathways that lead to cell cycle arrest and apoptosis. The experimental protocols detailed in this guide provide a robust framework for investigating the multifaceted effects of this compound and for the preclinical evaluation of novel DNA-damaging agents. A thorough understanding of these mechanisms and methodologies is paramount for advancing cancer therapy and drug development.

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. atsjournals.org [atsjournals.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Resistance to this compound in cancer cell lines is characterized by prolonged doubling time, reduced DNA damage and evasion of G2/M arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. This compound induces the extrinsic apoptotic pathway in pulmonary endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Resistance to this compound in Cancer Cell Lines Is Characterized by Prolonged Doubling Time, Reduced DNA Damage and Evasion of G2/M Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]

Biosynthesis of the Bleomycin Molecular Complex: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of the bleomycin (BLM) molecular complex, a potent glycopeptide antitumor antibiotic produced by the bacterium Streptomyces verticillus ATCC15003. The biosynthesis of this complex natural product is a fascinating example of the interplay between non-ribosomal peptide synthetases (NRPSs) and polyketide synthases (PKSs). This document details the genetic and enzymatic basis of BLM assembly, presents quantitative data on its production, outlines key experimental protocols, and provides visual representations of the biosynthetic and regulatory pathways.

The this compound Biosynthetic Gene Cluster and its Organization

The genetic blueprint for this compound biosynthesis is located within a large gene cluster in the genome of Streptomyces verticillus ATCC15003.[1] This cluster spans approximately 85 kilobases and contains a set of 30 genes that orchestrate the intricate assembly of the this compound molecule. The core of this cluster is distinguished by a hybrid system of 10 NRPS genes encoding nine modules and one PKS gene encoding a single module.[2][1] These genes are responsible for assembling the peptide-polyketide aglycone backbone of this compound.[3] In addition to the NRPS and PKS genes, the cluster also harbors genes responsible for the biosynthesis of the sugar moieties, as well as genes involved in resistance and regulation of this compound production.[2][1]

The modular nature of the NRPS and PKS enzymes is a key feature of this compound biosynthesis. Each module is responsible for the incorporation of a specific building block (an amino acid for NRPS or a short-chain carboxylic acid for PKS) into the growing molecular chain. The order and specificity of these modules dictate the final structure of the this compound aglycone.

The Hybrid NRPS-PKS Megasynthetase and its Function

The assembly of the this compound aglycone is carried out by a massive multienzyme complex, often referred to as the BLM megasynthetase.[4][3] This megasynthetase is a prime example of a hybrid NRPS-PKS system, where both types of enzymatic machinery work in a coordinated fashion.[5]

The biosynthesis is initiated by the NRPS modules, which sequentially condense amino acid precursors. A particularly interesting feature is the BlmIX/BlmVIII/BlmVII system, which constitutes a natural hybrid NRPS/PKS/NRPS assembly line.[4][3] This arrangement allows for the seamless integration of a polyketide unit into the peptide backbone. The process involves the transfer of the growing peptide chain from an NRPS module to the PKS module, which adds a polyketide extender unit, and then back to another NRPS module for further peptide elongation.

Post-translational modification of the NRPS and PKS carrier protein domains is essential for their function. This is accomplished by a single phosphopantetheinyl transferase (PPTase) with broad specificity, which converts the apo-carrier proteins into their active holo-forms.[4][3]

Precursor Molecules for this compound Biosynthesis

The intricate structure of the this compound aglycone is derived from a combination of amino acid and polyketide precursors. Isotope-labeling studies have been instrumental in identifying these building blocks. The aglycone is assembled from nine amino acids and one acetate (B1210297) unit, with methionine serving as the donor for two methyl groups.

Quantitative Data on this compound Production

Enhancing the production of this compound is a significant area of research. Genetic and metabolic engineering strategies have been employed to increase the yield of this compound A2 and B2, the two major components of the clinical this compound complex.

| Strain/Condition | This compound A2 Yield (mg/L) | This compound B2 Yield (mg/L) | Reference |

| S. verticillus wild-type in modified ISP4 medium with GlcNAc | 23.88 | 14.82 | --INVALID-LINK-- |

| S. verticillus DBlmR mutant in modified ISP4 medium without GlcNAc | 18.04 | 11.92 | --INVALID-LINK-- |

| S. verticillus OBlmT/ManAB co-expression strain with GlcNAc induction | 61.79 | 36.9 | --INVALID-LINK-- |

| S. verticillus recombinant strain with six copies of the BLM gene cluster | - | - | --INVALID-LINK-- (reports a 9.59-fold total BLM increase over wild-type) |

Experimental Protocols

This section provides an overview of key experimental methodologies used in the study of this compound biosynthesis. For detailed step-by-step protocols, researchers are encouraged to consult the cited literature and specialized methodology publications.

Cultivation of Streptomyces verticillus and this compound Production

-

Bacterial Strains and Culture Conditions: S. verticillus ATCC15003 and its recombinant strains are typically grown at 28°C. For routine growth, tryptic soy broth (TSB) liquid medium can be used. To prepare spores and for conjugation mixtures, ISP4 medium supplemented with 0.05% yeast extract, 0.1% tryptone, and 20 mM MgCl2 is often employed. For this compound production, specific production media are used, which can be chemically defined or complex, and may be supplemented with signaling molecules like N-acetylglucosamine (GlcNAc) to enhance production.

Genetic Manipulation of the this compound Biosynthetic Gene Cluster

-

Gene Knock-out and In-frame Deletion: The identity and boundaries of the this compound biosynthetic gene cluster can be confirmed, and the function of individual genes can be investigated through gene inactivation experiments. A common method is λRED-mediated PCR targeting mutagenesis, which allows for the creation of gene replacement and in-frame deletion mutants. This technique involves generating a disruption cassette containing an antibiotic resistance gene flanked by regions homologous to the target gene, which is then introduced into the host strain to facilitate homologous recombination.

Analysis of this compound and its Intermediates

-

High-Performance Liquid Chromatography (HPLC): HPLC is a standard technique for the analysis and quantification of this compound and its intermediates. Samples from culture broths are typically pre-treated, which may involve complexation with copper ions. The separation is often performed on a C18 reverse-phase column with a suitable mobile phase gradient. Detection can be achieved using UV-Vis spectrophotometry or, for more sensitive and specific analysis, mass spectrometry (LC-MS).

In Vitro Biochemical Assays for NRPS and PKS Activity

-

Adenylation (A) Domain Specificity Assays: The substrate specificity of NRPS A-domains can be determined using in vitro assays. A common method is the ATP-pyrophosphate (PPi) exchange assay, which measures the amino acid-dependent formation of radiolabeled ATP from [³²P]PPi.

-

Thiolation (T) Domain Assays: The loading of the activated amino acid onto the T-domain (also known as the peptidyl carrier protein or PCP domain) can be confirmed by various methods, including those that use fluorescently labeled coenzyme A analogs.

-

Condensation (C) Domain Activity Assays: The peptide bond-forming activity of C-domains can be assessed by providing the upstream and downstream T-domain-tethered substrates and monitoring the formation of the dipeptide product, often by HPLC or mass spectrometry.

Visualizing the Biosynthesis and its Regulation

The following diagrams, generated using the DOT language, illustrate the core pathways involved in this compound biosynthesis and its regulation.

Caption: The hybrid NRPS-PKS pathway for this compound aglycone biosynthesis.

Caption: Regulatory cascade of this compound production initiated by N-acetylglucosamine.

Conclusion and Future Perspectives

The biosynthesis of the this compound molecular complex is a testament to the remarkable catalytic capabilities of microbial secondary metabolism. The elucidation of the this compound biosynthetic gene cluster and the characterization of its hybrid NRPS-PKS machinery have provided a solid foundation for understanding how this potent anticancer agent is assembled.[4][3] While significant progress has been made, a detailed enzymatic analysis, including the determination of kinetic parameters for the individual domains and modules, remains a key area for future research. Such data would be invaluable for the rational design and engineering of novel this compound analogs with improved therapeutic properties, such as enhanced efficacy and reduced toxicity. The continued exploration of the regulatory networks governing this compound production will also be crucial for developing strategies to optimize its yield in industrial fermentation processes. The methodologies and knowledge outlined in this guide are intended to serve as a valuable resource for researchers dedicated to advancing our understanding and application of this important natural product.

References

- 1. loschmidt.chemi.muni.cz [loschmidt.chemi.muni.cz]

- 2. The biosynthetic gene cluster for the antitumor drug this compound from Streptomyces verticillus ATCC15003 supporting functional interactions between nonribosomal peptide synthetases and a polyketide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The effect of antioxidants on this compound treatment in in vitro and in vivo genotoxicity assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. foodsci.rutgers.edu [foodsci.rutgers.edu]

Methodological & Application

Application Notes: Bleomycin-Induced Pulmonary Fibrosis in Mice

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of the bleomycin-induced pulmonary fibrosis model in mice. This model is a cornerstone for studying the pathogenesis of idiopathic pulmonary fibrosis (IPF) and for the preclinical evaluation of potential therapeutics.

Introduction

The administration of the chemotherapeutic agent this compound is a widely used and well-characterized method for inducing pulmonary fibrosis in rodents.[1][2] The model mimics key features of human IPF, including an initial inflammatory phase followed by a progressive fibrotic phase.[2][3] this compound induces DNA strand breaks, leading to lung injury, inflammation, and the subsequent accumulation of extracellular matrix, resulting in fibrotic tissue changes.[1] The response is characterized by an initial alveolitis and influx of inflammatory cells within the first week, which transitions to a fibrotic phase marked by fibroblast proliferation and collagen deposition, typically peaking between 14 and 28 days post-administration.[2][3][4][5]

The choice of mouse strain is critical, as susceptibility to this compound-induced fibrosis varies; C57BL/6 mice are known to be highly susceptible and are commonly recommended.[3]

Experimental Protocols

Induction of Pulmonary Fibrosis via this compound Administration

The most common and reproducible method for inducing robust pulmonary fibrosis is a single intratracheal (i.t.) instillation of this compound.[3] Alternative routes can be employed depending on the specific research question.

Protocol: Single Intratracheal (i.t.) Instillation

-

Preparation: Anesthetize an 8-12 week old C57BL/6 mouse using an appropriate anesthetic (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail).

-

Positioning: Place the anesthetized mouse in a supine position on a surgical board.

-

Visualization: Expose the trachea via a small incision or by using a non-surgical transoral method with a laryngoscope to visualize the vocal cords.[6]

-

Instillation: Using a sterile syringe with a fine-gauge needle or a specialized cannula, carefully puncture the trachea between the vocal cords.

-

Delivery: Slowly inject a single dose of this compound sulfate (B86663) (typically 1.0-3.0 U/kg) dissolved in 30-50 µL of sterile saline.[7][8] A brief period of apnea (B1277953) upon correct insertion into the trachea indicates successful delivery to the lungs.[8]

-

Recovery: Hold the mouse in an upright position for several seconds to aid in the distribution of the solution within the lungs. Monitor the animal until it fully recovers from anesthesia.

Table 1: Comparison of this compound Administration Routes

| Administration Route | Typical Dosage | Volume / Method | Key Characteristics & Considerations |

| Intratracheal (i.t.) | 1.0 - 3.0 U/kg (single dose)[7][9][10] | 30 - 50 µL | Most common method. Induces robust, reproducible fibrosis. Requires technical skill.[3] |

| Oropharyngeal Aspiration (OA) | 0.1 - 1.0 mg/kg[11] | 40 µL | Less invasive than i.t. instillation. Can produce homogeneous fibrosis comparable to the human disease pattern.[11] |

| Intraperitoneal (i.p.) | 0.5 mg (twice weekly for 8 weeks)[12][13] | 100 - 250 µL | Systemic administration that may induce subpleural scarring. Often requires repeated injections to establish fibrosis.[12] |

| Subcutaneous (s.c.) Osmotic Pump | 100 U/kg (over 7 days)[14] | Continuous Infusion | Provides sustained this compound exposure, modeling a more chronic and progressive form of fibrosis.[14] |

Assessment of Pulmonary Fibrosis

Evaluation of fibrosis is typically performed between day 14 and day 28, when fibrotic changes are well-established.[4][5][15] A multi-faceted approach combining histology, biochemical assays, and gene expression analysis is recommended for a comprehensive assessment.

Protocol: Histological Analysis

-

Tissue Harvest: Euthanize mice and perfuse the pulmonary circulation with saline. Inflate the lungs via the trachea with 10% neutral buffered formalin at a constant pressure.

-

Fixation & Processing: Ligate the trachea, excise the lungs, and fix in formalin for 24 hours before embedding in paraffin.

-

Sectioning & Staining: Cut 4-5 µm sections and stain with Hematoxylin and Eosin (H&E) for overall morphology and Masson's Trichrome or Picrosirius Red to visualize collagen deposition.

-

Quantification: Score the severity of fibrosis using the semi-quantitative Ashcroft scoring system, which grades fibrosis on a scale from 0 (normal lung) to 8 (total fibrous obliteration).[16][17][18]

Protocol: Collagen Quantification (Hydroxyproline Assay)

-

Sample Preparation: Homogenize a weighed portion of lung tissue (e.g., 10 mg) in 100 µL of distilled water.[19]

-

Hydrolysis: Add an equal volume of concentrated HCl (~12 M) to the homogenate in a pressure-tight vial. Hydrolyze at 120°C for 3 hours.[19]

-

Assay: After hydrolysis, evaporate the acid and resuspend the sample. Process the samples according to a commercial hydroxyproline (B1673980) assay kit protocol, which typically involves oxidation followed by a colorimetric reaction with 4-(Dimethylamino)benzaldehyde (DMAB).

-

Calculation: Read absorbance at ~560 nm and calculate the hydroxyproline content based on a standard curve. Total collagen can be estimated, as hydroxyproline constitutes approximately 13.5% of collagen by mass.[20]

Table 2: Summary of Key Assessment Methods

| Assessment Method | Parameter Measured | Typical Analysis Day | Advantages & Notes |

| Histology (Ashcroft Score) | Severity and architecture of fibrotic lesions | 14, 21, 28 | Provides crucial spatial and morphological information. Subject to inter-observer variability.[16][17][21] |

| Hydroxyproline Assay | Total lung collagen content | 14, 21, 28 | Considered the gold standard for quantifying total collagen.[4][20][22] |

| Sircol™ Collagen Assay | Soluble collagen content[23][24] | 14, 21, 28 | A rapid colorimetric assay based on Sirius Red dye binding. Useful for measuring newly synthesized collagen.[23][25] |

| Quantitative PCR (qPCR) | mRNA expression of fibrotic markers | 7, 14, 21, 28 | Measures key genes like Col1a1, Acta2 (α-SMA), and Tgf-β1.[26] |

| Pulmonary Function Tests (PFT) | Lung mechanics (e.g., FVC, elastance) | 9, 14, 21 | Provides functional data on lung restriction. Requires specialized equipment.[27][28] |

Visualized Workflows and Pathways

References

- 1. Mouse models of this compound-induced pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The this compound animal model: a useful tool to investigate treatment options for idiopathic pulmonary fibrosis? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jcbr.journals.ekb.eg [jcbr.journals.ekb.eg]

- 4. Time course of this compound-induced lung fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Time course of this compound-induced lung fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pulmonary fibrosis model of mice induced by different administration methods of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dose-response Effects of this compound on Inflammation and Pulmonary Fibrosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Video: Induction of Mouse Lung Injury by Endotracheal Injection of this compound [jove.com]

- 9. Optimization of intranasal this compound dose for effective pulmonary fibrosis induction in mice with minimal animal distress - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Highly Calibrated Relationship Between this compound Concentrations and Facets of the Active Phase Fibrosis in Classical Mouse this compound Model - PMC [pmc.ncbi.nlm.nih.gov]